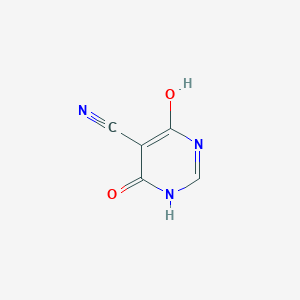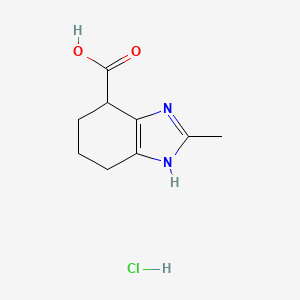
Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to the class of organic compounds known as thiophene carboxylates . These are compounds containing a thiophene ring which bears a carboxylate group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different types of organic groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, compounds with a thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-7-24-18(22)16-15(14-9-8-12(2)13(3)10-14)11-25-17(16)21-19(23)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBFTJKFRHRMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2623867.png)

![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)

![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)



![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)

